molecular formula C₁₁H₁₆N₂ B1144523 (S)-5-Methylnicotine CAS No. 77629-31-3

(S)-5-Methylnicotine

Cat. No. B1144523
CAS RN: 77629-31-3
M. Wt: 176.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically involve a brief overview of the compound, including its common uses and sources.



Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the chemical reactions involved.



Molecular Structure Analysis

This would involve examining the molecular structure of the compound, often using tools like spectroscopy or X-ray crystallography.



Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, both in isolation and when combined with other compounds.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, etc.


Scientific Research Applications

Methylation and Structural Studies

  • Methylation Processes : The radical and organometallic methylation of nicotine, including (S)-5-Methylnicotine, has been studied, revealing the formation of various methylnicotines. This process is significant in understanding the chemical behavior and potential applications of these compounds (Secor, Chavdarian, & Seeman, 1981).

Biochemical Applications

  • DNA Methylation and Hydroxymethylation : Research on 5-Methylcytosine, a compound structurally related to 5-Methylnicotine, suggests important regulatory roles in mammalian genomes. Understanding the behavior of such methylated compounds can provide insights into DNA methylation mechanisms (Tahiliani et al., 2009).

Pharmaceutical Synthesis

  • Synthesis of Medicinal Compounds : The efficient synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide, using 5-methylnicotinic acid as a starting material, is essential in the synthesis of rupatadine, a pharmaceutical compound. This highlights the use of 5-methylnicotinic acid derivatives in drug synthesis (Guo, Lu, & Wang, 2015).

Biomedical Research

  • Epigenetic Research : Studies on 5-hydroxymethylcytosine, which has structural similarities with 5-methylnicotines, provide crucial information on epigenetic modifications, especially in gene silencing and genome stability, which can be relevant to understanding the biomedical implications of methylnicotines (Booth et al., 2012).

Chemical Stability and Reactions

  • Chemical and Biological Stability : The stability of methylnicotinate, a related compound to 5-Methylnicotine, in aqueous solutions is crucial for its use in clinical and laboratory settings. Understanding the stability of these compounds aids in their application in various scientific research contexts (Ross & Katzman, 2008).

Neurotransmitter Receptor Research

  • Nicotinic Acetylcholine Receptor Ligands : The synthesis and evaluation of nicotine analogs, including 5-Methylnicotine derivatives, are crucial for studying their binding affinities to neuronal nicotinic acetylcholine receptors. This research is fundamental in understanding the interaction of these compounds with neurotransmitter systems (Lin, Carrera, & Anderson, 1994).

Safety And Hazards

This would involve looking at any potential safety issues or hazards associated with the compound, including toxicity and flammability.


Future Directions

This would involve looking at areas of ongoing research involving the compound, and potential future applications or areas of study.


properties

CAS RN

77629-31-3

Product Name

(S)-5-Methylnicotine

Molecular Formula

C₁₁H₁₆N₂

Molecular Weight

176.26

synonyms

(S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)pyridine; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.